2-Amino-4,5-diphenylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4,5-diphenylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c20-18-12-16(14-9-5-2-6-10-14)15(11-17(18)19(21)22)13-7-3-1-4-8-13/h1-12H,20H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXAMEQCBGYCHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2C3=CC=CC=C3)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 4,5 Diphenylbenzoic Acid and Its Precursors
Classical Multi-Step Synthetic Routes to 2-Amino-4,5-diphenylbenzoic acid
Traditional approaches to synthesizing this compound often involve a series of well-established reactions. These multi-step sequences allow for the careful construction of the molecule, introducing the necessary functional groups and substituents in a controlled manner.
Approaches Involving Directed Ortho-Metalation and Cross-Coupling Strategies for Aryl Substitution
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org In this strategy, a directing metalation group (DMG) on the aromatic ring guides an organolithium reagent to deprotonate the ortho-position, creating a reactive aryllithium intermediate. wikipedia.org This intermediate can then react with various electrophiles to introduce substituents with high precision. For the synthesis of benzoic acid derivatives, the carboxylic acid group itself can act as a directing group, although its effectiveness can be influenced by the reaction conditions. organic-chemistry.orgacs.org
Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in forming carbon-carbon bonds, particularly for introducing aryl substituents. nih.gov These reactions typically employ a palladium catalyst to couple an organoboron compound with an organohalide. nih.gov In the context of synthesizing this compound, this could involve coupling phenylboronic acid with a dihalogenated aminobenzoic acid precursor. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov
Table 1: Key Features of Directed Ortho-Metalation and Cross-Coupling Reactions
| Feature | Directed Ortho-Metalation (DoM) | Suzuki-Miyaura Cross-Coupling |
| Primary Function | Regioselective introduction of substituents ortho to a directing group. organic-chemistry.orgwikipedia.org | Formation of carbon-carbon bonds, especially aryl-aryl bonds. nih.gov |
| Key Reagents | Organolithium reagents (e.g., n-butyllithium), Directing Metalation Group (DMG). wikipedia.org | Palladium catalyst, organoboron compounds, organohalides. nih.gov |
| Intermediate | Aryllithium species. wikipedia.org | Organopalladium complexes. |
| Application in Synthesis | Functionalization of the benzoic acid core. organic-chemistry.orgacs.org | Introduction of phenyl groups at positions 4 and 5. nih.gov |
Utilization of Nitrobenzoic Acid Intermediates and Subsequent Reduction Pathways for the Amino Group
A common strategy for introducing an amino group onto a benzene (B151609) ring is through the reduction of a nitro group. This two-step process begins with the nitration of a suitable benzoic acid precursor to introduce a nitro group (-NO2). Subsequently, this nitro group is reduced to an amino group (-NH2).
The reduction of nitrobenzoic acids to their corresponding aminobenzoic acids can be achieved through various methods. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a widely used and efficient method. google.com Other reducing agents such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are also effective. sciencemadness.org The choice of reducing agent and reaction conditions can be tailored to the specific substrate and desired outcome. For instance, a patented method describes the low-temperature hydrogenation of a sodium salt solution of 4-nitrobenzoic acid using a Pd/C catalyst, resulting in a high yield and purity of 4-aminobenzoic acid. google.com Another approach involves using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Raney nickel or iron powder. google.com
Table 2: Comparison of Reduction Methods for Nitrobenzoic Acids
| Reducing Agent/Method | Catalyst | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | Pd/C google.com | Low temperature, hydrogen pressure. google.com | High yield and purity, clean reaction. google.com | Requires specialized equipment for handling hydrogen gas. |
| Tin (Sn) and HCl sciencemadness.org | None | Acidic medium. sciencemadness.org | Readily available and inexpensive reagents. sciencemadness.org | Can generate tin-containing waste. |
| Iron (Fe) and HCl sciencemadness.org | None | Acidic medium. sciencemadness.org | Inexpensive and effective. sciencemadness.org | Can require careful workup to remove iron salts. |
| Hydrazine Hydrate google.com | Raney-Ni, Fe powder google.com | 40-110°C in a solvent like methanol. google.com | High yield. google.com | Hydrazine is toxic and requires careful handling. |
| Electrochemical Reduction researchgate.net | Stainless steel electrode researchgate.net | Aqueous basic medium. researchgate.net | Economically viable. researchgate.net | May require specialized electrochemical setup. |
Strategies for Introducing Phenyl Substituents at Positions 4 and 5 of the Benzoic Acid Core
The introduction of the two phenyl groups at the 4 and 5 positions of the benzoic acid core is a critical step in the synthesis of the target molecule. As mentioned earlier, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for this transformation. nih.gov This would typically involve starting with a di-halogenated aminobenzoic acid derivative, for example, a dibromo or diiodo-aminobenzoic acid. This precursor would then be reacted with phenylboronic acid in the presence of a palladium catalyst and a suitable base.
The reactivity of the halogen substituents can influence the reaction conditions. For instance, aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides in these coupling reactions. The choice of the specific di-halogenated precursor would depend on its availability and the desired reactivity.
Formation of the Carboxylic Acid Moiety via Oxidation or Hydrolysis Reactions
The carboxylic acid group is a defining feature of the target molecule. There are several well-established methods for its formation.
One common approach is the oxidation of a primary alcohol or an aldehyde. unizin.orgchemguide.co.uklibretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can be used to convert a primary alcohol or an aldehyde functional group on the benzene ring to a carboxylic acid. libretexts.orgbritannica.com Another powerful method is the oxidation of an alkyl side chain on an aromatic ring. libretexts.orgpharmacy180.com
Alternatively, the carboxylic acid can be formed through the hydrolysis of a nitrile (-CN) group. unizin.orgpharmacy180.com This two-step sequence involves first introducing a nitrile group, often via a nucleophilic substitution reaction, and then hydrolyzing it under acidic or basic conditions to yield the carboxylic acid. unizin.org
Modern and Green Chemistry Approaches in this compound Synthesis
One-Pot Synthesis Strategies for Enhanced Efficiency
One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without isolating the intermediates, offers significant advantages in terms of efficiency, time, and resource utilization. researchgate.netresearchgate.netnih.gov While a specific one-pot synthesis for this compound is not widely reported in the provided search results, the principles of one-pot synthesis can be applied to streamline the classical multi-step routes.
For example, a process could be envisioned where the reduction of the nitro group and a subsequent cross-coupling reaction are performed in a single pot. This would require careful selection of catalysts and reaction conditions that are compatible with both transformations. The development of such a one-pot procedure would represent a significant advancement in the synthesis of this complex molecule, aligning with the principles of green and efficient chemistry.
Microwave-Assisted Synthesis of Diphenylbenzoic Acid Derivatives
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. deepdyve.comlookchem.com This approach has been successfully applied to the synthesis of various benzoic acid derivatives and related structures.
The Ullmann condensation, a classic method for forming C-O and C-N bonds, can be significantly enhanced using microwave irradiation. For instance, the synthesis of substituted 2-phenoxybenzoic acid derivatives via the Ullmann condensation of 2-chlorobenzoic acid with various phenols has been achieved in high yields and short reaction times under microwave irradiation in dry media. deepdyve.com Similarly, a one-pot synthesis of 11H-pyrido[2,1-b]quinazolin-11-one derivatives from 2-aminopyridines and 2-chlorobenzoic acids is efficiently promoted by microwaves. lookchem.com In a model reaction between 2-chlorobenzoic acid and 2-aminopyridine, optimal yields were obtained in as little as four to six minutes. lookchem.com
These microwave-promoted reactions highlight the potential for rapid and efficient synthesis of diaryl ether and diarylamine cores, which are structurally analogous to the diphenyl framework of the target molecule. The key advantages are the significant reduction in reaction time and often improved yields. deepdyve.comlookchem.com
Table 1: Comparison of Microwave-Assisted vs. Conventional Ullmann Condensation
| Reaction | Method | Reaction Time | Yield (%) | Reference |
| 2-Chlorobenzoic acid + 2-Aminopyridine | Microwave (400W) | 4 min | 90 | lookchem.comresearchgate.net |
| 2-Chlorobenzoic acid + 2-Aminopyridine | Conventional (DMF) | 6 h | 64 | lookchem.com |
| 2-Chlorobenzoic acid + Phenol | Microwave (560W) | 3 min | 83 | deepdyve.com |
Catalytic Methodologies, including Palladium-Catalyzed Reactions and Copper-Catalyzed Reactions
Catalytic methods, particularly those employing palladium and copper, are central to the synthesis of complex aromatic compounds, including diarylamines and biphenyls, which are key structural features of this compound.
Palladium-Catalyzed Reactions
Palladium catalysis is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura coupling reaction, which couples an aryl boronic acid with an aryl halide, is a premier method for creating biaryl compounds. harvard.edulibretexts.orgpku.edu.cn This reaction could be envisioned for constructing the 4,5-diphenylbenzoic acid skeleton by coupling a suitably substituted dihalobenzoic acid derivative with phenylboronic acid. Modified Suzuki coupling conditions, such as using a ligand-free Pd/C catalyst in an ethanol-water solvent system, have been developed to be more cost-effective and environmentally friendly, even proceeding at room temperature in the open air. pku.edu.cn
Palladium catalysts are also effective for the synthesis of diarylamines. nih.govacs.orgrsc.org One-pot approaches have been developed for the reductive homocoupling of nitroaromatics to form diarylamines, using a Pd/NHC (N-heterocyclic carbene) catalyst and a reducing agent like triethylsilane. nih.gov This method streamlines the synthesis by avoiding the isolation of intermediate aromatic amines. nih.gov Another strategy involves the acceptorless dehydrogenative aromatization over supported gold-palladium bimetallic nanoparticles to produce diarylamines from cyclohexylamines or anilines and cyclohexanones. rsc.org
Copper-Catalyzed Reactions
Copper-catalyzed reactions, particularly the Ullmann condensation and its modern variations, are widely used for C-N and C-O bond formation. wikipedia.org These reactions are essential for synthesizing diarylamine and diaryl ether structures. Traditional Ullmann reactions often require harsh conditions, but newer methods use soluble copper catalysts with ligands, allowing for milder conditions. wikipedia.org
More recently, copper-catalyzed C-H amination has emerged as a powerful tool. An operationally simple method for the copper-catalyzed, aminoquinoline-assisted amination of β-C(sp²)-H bonds of benzoic acid derivatives has been reported. nih.gov This reaction uses a simple copper salt like Cu(OAc)₂ with air as the terminal oxidant, offering high generality for a wide range of amine coupling partners. nih.gov Such a strategy could potentially be used to introduce the amino group at the 2-position of a 4,5-diphenylbenzoic acid precursor.
Solvent-Free and Aqueous Medium Syntheses for Environmental Sustainability
In line with the principles of green chemistry, synthetic methodologies that minimize or eliminate the use of hazardous organic solvents are highly desirable.
Solvent-free, or dry media, reactions, often facilitated by microwave irradiation, represent a significant step towards environmental sustainability. The microwave-assisted Ullmann condensation for synthesizing 2-phenoxybenzoic acids has been effectively performed in dry media, yielding high quantities of the product in short times. deepdyve.com This approach avoids the use of high-boiling, polar solvents like N-methylpyrrolidone or dimethylformamide that are common in traditional Ullmann reactions. deepdyve.comwikipedia.org
The use of water as a reaction solvent is another key green chemistry strategy. The Suzuki-Miyaura coupling has been successfully adapted to run in biphasic (organic/aqueous) or fully aqueous environments. harvard.edupku.edu.cn For example, the synthesis of 4-bibenzoic acid from 4-bromobenzoic acid and phenylboronic acid was efficiently achieved using a Pd/C catalyst in an ethanol (B145695)/water mixture, open to the air. pku.edu.cn Fermentation processes, which are inherently aqueous, are also used to produce aminobenzoic acid, suggesting that enzymatic or chemo-enzymatic strategies in water could be viable. google.com
Purification and Isolation Techniques for this compound
The final stage of synthesis involves the purification and isolation of the target compound to achieve the desired level of purity. For aromatic amino acids like this compound, several standard and advanced techniques are employed.
Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound poorly at room temperature but well at elevated temperatures. youtube.com For aminobenzoic acid derivatives, recrystallization from alcohol (like ethanol) or alcohol/water mixtures is common. scholarsresearchlibrary.comresearchgate.net The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals, leaving impurities behind in the mother liquor. The final product is then isolated by filtration. researchgate.net In some cases, treatment with activated carbon can be used to remove colored impurities from the solution before crystallization. google.com
Chromatography offers a more sophisticated means of purification, capable of separating compounds with very similar properties.
Column Chromatography using silica (B1680970) gel as the stationary phase is a standard method. column-chromatography.com The crude mixture is applied to the top of a column packed with silica, and a solvent (eluent) is passed through. Separation occurs as different components travel down the column at different rates based on their polarity and affinity for the silica. column-chromatography.com The separated components are collected in fractions.
High-Performance Liquid Chromatography (HPLC) is an advanced version of column chromatography that uses high pressure to push solvents through the column, leading to much faster and higher-resolution separations. Mixed-mode chromatography, which utilizes columns with both reversed-phase and ion-exchange properties, is particularly effective for separating isomers of aminobenzoic acid. helixchrom.com
Affinity Chromatography is a highly specific technique that can be used if a suitable ligand is available. For instance, p-aminobenzoic acid (PABA) has been used as a ligand to purify specific proteins that bind to it. nih.gov
The purity of the isolated this compound can be confirmed using analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry. scholarsresearchlibrary.com
Table 2: Common Purification Techniques
| Technique | Principle | Application Notes |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Effective for removing small amounts of impurities from a solid product. Solvent selection is key. youtube.com |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel). column-chromatography.com | Widely used for separating complex mixtures. Eluent composition can be optimized for best separation. |
| HPLC | High-resolution separation based on differential partitioning between a mobile and stationary phase under high pressure. | Excellent for analytical assessment of purity and for preparative purification of high-value compounds. helixchrom.com |
Chemical Reactivity and Derivatization of 2 Amino 4,5 Diphenylbenzoic Acid
Reactions Involving the Amino Group (–NH₂) of 2-Amino-4,5-diphenylbenzoic acid
The amino group is a versatile functional handle, enabling a variety of chemical transformations ranging from acylation and alkylation to the formation of diazonium salts and imines.
Acylation and Alkylation Reactions for Amide and Amine Derivatives
The nucleophilic nature of the primary amino group in this compound allows for straightforward acylation and alkylation reactions.
Acylation is typically achieved by treating the aminobenzoic acid with acylating agents like acyl chlorides or acid anhydrides. This reaction leads to the formation of N-acyl derivatives, which are amides. For instance, the reaction of 2-aminobenzoic acid derivatives with acetic anhydride (B1165640) is a common step in the synthesis of quinazolinones. akjournals.com This transformation is fundamental in peptide synthesis, where the amino group of one amino acid attacks an activated carboxyl group of another. rsc.org
Alkylation involves the reaction with alkyl halides or other alkylating agents to produce secondary or tertiary amine derivatives. Studies on 4-aminobenzoic acid have demonstrated that alkylation can be efficiently performed using various alkylating agents in the presence of a mild base like potassium carbonate. acs.org This method has been used to synthesize a series of O- and N-alkyl derivatives. acs.org A photoaffinity analog of a chloride channel blocker was synthesized from 5-nitro-2-(3-phenylpropylamino)-benzoic acid, showcasing the utility of N-alkylation. cdnsciencepub.com
Table 1: Representative Acylation and Alkylation Reactions
| Reaction Type | Reagent Class | Product Class | Typical Conditions |
|---|---|---|---|
| Acylation | Acyl Halides, Acid Anhydrides | N-Aryl Amides | Base catalyst (e.g., pyridine), inert solvent |
| Alkylation | Alkyl Halides | N-Alkyl/N,N-Dialkyl Amines | Mild base (e.g., K₂CO₃), polar solvent |
Diazotization and Subsequent Coupling Reactions
The primary aromatic amino group can be converted into a diazonium salt (–N₂⁺), a highly valuable intermediate in organic synthesis. This process, known as diazotization, is typically carried out by treating the aminobenzoic acid with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as sulfuric or hydrochloric acid, at low temperatures (0–5 °C). sciencemadness.org
The resulting diazonium salt of this compound would be a versatile precursor for a wide array of derivatives. It can undergo various nucleophilic substitution reactions, often catalyzed by copper salts (Sandmeyer reactions), to introduce functionalities that are otherwise difficult to install directly. For example, diazonium salts derived from other aminobenzoic acids have been successfully converted into cyano, chloro, and hydroxyl derivatives. nih.gov While the diazonium salt of 2-aminobenzoic acid (anthranilic acid) has been noted to be susceptible to hydroxylation, careful control of reaction conditions allows for targeted transformations. nih.gov
Formation of Schiff Bases and Related Imine Derivatives
The amino group of this compound can readily condense with aldehydes or ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov
The synthesis of Schiff bases from various aminobenzoic acids and a range of carbonyl compounds is well-documented. hmdb.canih.gov For example, 4-(2-aminophenyl)-morpholine has been reacted with substituted aldehydes in refluxing ethanol (B145695) to yield the corresponding Schiff bases. mdpi.com The formation of the imine bond is confirmed by the appearance of a characteristic C=N stretching band in the infrared spectrum. hmdb.ca The stability of these imines can be enhanced through intramolecular hydrogen bonding, as seen in derivatives of 2-formyl phenylboronic acid. researchgate.net
Reactions Involving the Carboxylic Acid Group (–COOH) of this compound
The carboxylic acid group provides a second site for derivatization, primarily through reactions like esterification, amidation, and decarboxylation.
Esterification and Amidation Reactions to Form Esters and Amides
Esterification converts the carboxylic acid into an ester. This is commonly achieved through the Fischer esterification method, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). youtube.com The reaction is reversible and often requires the removal of water to drive it to completion. The use of sulfuric acid has been shown to be particularly effective for the esterification of amino acids. youtube.com Alternative methods, such as reacting with phenols in the presence of phosphorus pentoxide, have also been developed for specific aminobenzoic acid derivatives. cdnsciencepub.com
Amidation involves the reaction of the carboxylic acid with an amine to form an amide. Due to the lower reactivity of carboxylic acids compared to their activated derivatives, this transformation often requires the use of coupling agents. Reagents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have been shown to be efficient for the amidation of both aromatic and aliphatic carboxylic acids under mild conditions. Direct amidation can also be achieved using Lewis acid catalysts. This reaction is the cornerstone of peptide synthesis, forming the peptide bond between amino acids.
Table 2: Representative Esterification and Amidation Reactions
| Reaction Type | Reagent(s) | Product Class | Typical Conditions |
|---|---|---|---|
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Esters | Heating, removal of water |
| Amidation | Amine, Coupling Agent or Lewis Acid Catalyst | Amides | Mild conditions, inert solvent |
Decarboxylation Pathways
Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO₂). For aromatic carboxylic acids, this reaction often requires harsh conditions, such as high temperatures, or the use of a catalyst.
Anthranilic acid (2-aminobenzoic acid) is known to decarboxylate when heated above its melting point or when boiled in water. sciencemadness.org This process can be catalyzed by mineral acids. sciencemadness.org The mechanism is proposed to involve a bimolecular electrophilic substitution, where a proton attacks the carbon atom to which the carboxyl group is attached. cdnsciencepub.com For p-aminobenzoic acid, thermal decarboxylation has been demonstrated to produce aniline (B41778) by heating the solid until it melts (around 188 °C), with the aniline product distilling off. Other methods, such as using a copper/quinoline catalyst system, are also reported for the decarboxylation of aminobenzoic acids. nih.gov However, for some isomers, sublimation can be a competing process, and gas analysis may not always reveal the formation of CO₂ under certain heating conditions. akjournals.com
Salt Formation and Metal Coordination Chemistry
This compound is an amphoteric compound, meaning it possesses both acidic and basic functional groups. wikipedia.org The carboxylic acid (-COOH) group can donate a proton (H⁺), and the amino (-NH₂) group can accept a proton. This dual nature allows it to form different types of salts.
Acid Addition Salts: In the presence of a strong acid, the basic amino group is protonated, forming an ammonium (B1175870) salt. For example, reaction with hydrochloric acid (HCl) would yield 2-ammonio-4,5-diphenylbenzoic acid chloride.
Base Addition Salts: With a base, the acidic carboxylic acid group is deprotonated to form a carboxylate salt. Reaction with a base like sodium hydroxide (B78521) (NaOH) produces sodium 2-amino-4,5-diphenylbenzoate.
The molecule's ability to form salts also influences its coordination chemistry. The deprotonated carboxylate anion, known as anthranilate, can act as a ligand, donating its electron density to a metal center. wikipedia.org The amino group can also coordinate with metal ions. This allows for the formation of various metal complexes, where the 2-amino-4,5-diphenylbenzoate ligand can bind to metal ions through the carboxylate oxygen and/or the amino nitrogen. The specific coordination mode can vary depending on the metal ion, reaction conditions, and the presence of other ligands.
Electrophilic Aromatic Substitution on the Phenyl Rings of this compound
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. doubtnut.com In the case of this compound, there are three aromatic rings available for substitution: the central aminobenzoic acid ring and the two pendant phenyl rings at positions 4 and 5. This section focuses exclusively on the reactivity of the two pendant phenyl rings.
Common EAS reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃. youtube.com
Friedel-Crafts Reactions: These reactions are generally not feasible for this compound because the amino group is a strongly deactivating substituent that interferes with the Lewis acid catalyst required for the reaction. curlyarrows.com
The table below outlines the expected major products from the electrophilic substitution on one of the pendant phenyl rings.
| Reaction Type | Reagents/Conditions | Predicted Major Product(s) | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-Amino-4-(nitrophenyl)-5-phenylbenzoic acid | Ortho/Para substitution on the pendant ring |
| Bromination | Br₂, FeBr₃ | 2-Amino-4-(bromophenyl)-5-phenylbenzoic acid | Ortho/Para substitution on the pendant ring |
| Sulfonation | Fuming H₂SO₄ | 2-Amino-4-(sulfophenyl)-5-phenylbenzoic acid | Ortho/Para substitution on the pendant ring |
Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization of this compound
Metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org For a molecule like this compound, these reactions offer a pathway to introduce additional functional groups, potentially modifying its properties for various applications.
The most common type of cross-coupling, the Suzuki-Miyaura reaction, involves the coupling of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst. youtube.compku.edu.cn To apply this to this compound, one would first need to introduce a halide (e.g., bromine or iodine) onto one of the phenyl rings via electrophilic aromatic substitution, as described in the previous section. This halogenated derivative could then serve as the substrate for a cross-coupling reaction.
Another approach is direct C-H activation, a more advanced technique where a C-H bond on one of the aromatic rings is directly coupled with a partner, avoiding the pre-functionalization step. nih.gov
The table below illustrates potential functionalizations via a Suzuki-Miyaura cross-coupling reaction, assuming the prior synthesis of a bromo-derivative.
| Starting Material | Coupling Partner | Catalyst/Base | Potential Product | Reaction Type |
|---|---|---|---|---|
| 2-Amino-4-(4-bromophenyl)-5-phenylbenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Amino-4-(biphenyl-4-yl)-5-phenylbenzoic acid | Suzuki Coupling |
| 2-Amino-4-(4-bromophenyl)-5-phenylbenzoic acid | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Amino-4-(4'-methoxybiphenyl-4-yl)-5-phenylbenzoic acid | Suzuki Coupling |
| 2-Amino-4-(4-bromophenyl)-5-phenylbenzoic acid | Vinylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Amino-4-(4-vinylphenyl)-5-phenylbenzoic acid | Suzuki Coupling |
Chelate Formation and Coordination Chemistry of this compound Ligands
The geometry of this compound, with an amino group and a carboxylic acid group positioned ortho to each other on the central benzene (B151609) ring, makes it an excellent candidate for forming chelates with metal ions. wikipedia.org A chelate is a complex formed when a single ligand binds to a central metal atom at two or more points. Such ligands are called bidentate (two points) or polydentate.
Upon deprotonation of the carboxylic acid, the resulting 2-amino-4,5-diphenylbenzoate anion can act as a bidentate ligand, coordinating to a metal center through both the amino nitrogen and one of the carboxylate oxygens. This forms a stable five-membered ring structure with the metal atom. Anthranilic acid and its derivatives are well-known for this type of chelating behavior, forming stable complexes with a wide range of transition metals. researchgate.netmdpi.com
The formation of these metal chelates can significantly alter the electronic and physical properties of the organic ligand. The specific geometry and stability of the resulting metal complex depend on several factors, including the nature of the metal ion (its size, charge, and preferred coordination number), the solvent, and the pH of the solution. rdd.edu.iq The study of such complexes is relevant in areas like catalysis and materials science. chemrevlett.com
The table below lists potential coordination complexes that could be formed with various metal ions.
| Metal Ion | Example Complex Formula | Potential Coordination Geometry | Ligand Binding Mode |
|---|---|---|---|
| Copper(II) | [Cu(L)₂(H₂O)₂] | Octahedral | Bidentate (N, O) |
| Nickel(II) | [Ni(L)₂(H₂O)₂] | Octahedral | Bidentate (N, O) |
| Zinc(II) | [Zn(L)₂] | Tetrahedral | Bidentate (N, O) |
| Cobalt(II) | [Co(L)₂(H₂O)₂] | Octahedral | Bidentate (N, O) |
Spectroscopic and Advanced Structural Characterization of 2 Amino 4,5 Diphenylbenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Through the analysis of one- and two-dimensional NMR spectra, the connectivity and spatial relationships of atoms within the 2-Amino-4,5-diphenylbenzoic acid molecule can be established.
The ¹H NMR spectrum of an analogous compound, 2-aminobenzoic acid, provides a foundational understanding of the expected chemical shifts. docbrown.info In a deuterated solvent like DMSO-d6, the aromatic protons of the benzoic acid ring typically appear as multiplets in the downfield region, while the amine (NH2) protons present as a broader signal. rsc.org The carboxylic acid proton is often observed as a very broad singlet at a significantly downfield chemical shift. rsc.org
For this compound, the ¹H NMR spectrum would be more complex due to the presence of two additional phenyl rings. The protons on these phenyl substituents would generate signals in the aromatic region, likely overlapping with the signals from the benzoic acid core. The integration of these signals would correspond to the number of protons in each distinct chemical environment. docbrown.info
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. In 2-aminobenzoic acid, distinct signals are observed for the carboxylic acid carbon, the aromatic carbons directly bonded to the amino and carboxyl groups, and the other aromatic carbons. hmdb.ca For this compound, additional signals corresponding to the carbons of the two phenyl substituents would be present. The chemical shifts of these carbons are influenced by their electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (benzoic acid ring) | 7.0 - 8.0 | 115 - 150 |
| Aromatic CH (phenyl rings) | 7.2 - 7.6 | 125 - 140 |
| NH₂ | 5.0 - 6.0 (broad) | - |
| COOH | 10.0 - 13.0 (broad) | 165 - 175 |
Note: These are predicted ranges and can vary based on the solvent and other experimental conditions.
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the aromatic rings, helping to trace the connectivity within each phenyl group and the benzoic acid core. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. columbia.edu By analyzing the HSQC spectrum, each proton signal can be assigned to its corresponding carbon atom, providing a direct link between the ¹H and ¹³C NMR data. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu HMBC is particularly powerful for establishing the connectivity between different structural fragments. For instance, it can show correlations between the protons on the phenyl rings and the carbons of the benzoic acid core, confirming the substitution pattern. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The O-H stretching of the carboxylic acid group will be a broad band, often overlapping with the C-H stretching vibrations, in the range of 2500-3300 cm⁻¹. The C=O stretching of the carboxylic acid will give a strong, sharp peak around 1700-1725 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. researchgate.netslideshare.net
Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong signals in the Raman spectrum.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amine (NH₂) | N-H stretch | 3300 - 3500 (two bands) |
| Carboxylic Acid (COOH) | O-H stretch | 2500 - 3300 (broad) |
| Carboxylic Acid (COOH) | C=O stretch | 1700 - 1725 |
| Aromatic Ring | C-H stretch | > 3000 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. libretexts.org
For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). libretexts.orgdocbrown.info The presence of the phenyl groups would lead to characteristic fragments corresponding to the phenyl cation (C₆H₅⁺, m/z 77) and other related ions. docbrown.info The fragmentation of the amino group can also be observed. miamioh.edu
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | m/z Value | Corresponding Neutral Loss |
| [M]⁺ | 303.34 | - |
| [M - OH]⁺ | 286.33 | OH |
| [M - COOH]⁺ | 258.33 | COOH |
| [C₆H₅]⁺ | 77.11 | C₁₃H₁₀NO₂ |
X-ray Crystallography for Solid-State Molecular Architecture of this compound and its Complexes
In the crystal structure of related aminobenzoic acids, it is common to observe intermolecular hydrogen bonding. For instance, the carboxylic acid groups can form dimers through O-H···O hydrogen bonds. nih.gov The amino group can also participate in hydrogen bonding, acting as a hydrogen bond donor. These interactions play a crucial role in the packing of the molecules in the crystal lattice.
When this compound forms complexes with metal ions, X-ray crystallography can reveal the coordination geometry around the metal center and how the ligand binds to the metal.
Computational and Theoretical Investigations of 2 Amino 4,5 Diphenylbenzoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of molecules. For a molecule like 2-Amino-4,5-diphenylbenzoic acid, DFT calculations could predict its three-dimensional shape, the distribution of electron density, and various chemical properties. These calculations would be foundational for all other theoretical analyses.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)Computational methods can predict the spectroscopic signatures of a molecule.
NMR (Nuclear Magnetic Resonance): Calculations can predict the chemical shifts of ¹H and ¹³C atoms, which helps in confirming the molecular structure. researchgate.net
IR (Infrared): Theoretical IR spectra can predict the vibrational frequencies of different functional groups (like the -NH₂, -COOH, and C-H bonds), which correspond to specific peaks in an experimental spectrum. researchgate.net
UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) can predict the wavelengths at which the molecule absorbs light, corresponding to electronic transitions between orbitals like the HOMO and LUMO. researchgate.net
Quantum Chemical Studies of Reaction Mechanisms
This involves using quantum mechanics to model the step-by-step pathway of a chemical reaction involving the target molecule. It can determine the energy barriers (activation energies) and the structures of transition states, providing a deep understanding of how the molecule is formed or how it reacts with other substances.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could reveal its flexibility, the preferred orientations (conformations) of its phenyl rings and functional groups, and how it interacts with solvent molecules or other molecules in its environment.
Analysis of Noncovalent Interactions
These are weaker interactions, such as hydrogen bonds (e.g., between the -COOH and -NH₂ groups), π-π stacking (between the phenyl rings), and van der Waals forces, that are crucial for determining the molecule's structure in the solid state and how it binds to other molecules. nih.govmdpi.com Computational tools can identify and quantify the strength of these interactions.
Should research be published on this compound in the future, an article based on the provided outline could be generated.
Comprehensive Search Reveals No Specific Data for this compound in Advanced Materials Science Applications
Initial Research Efforts
A thorough and systematic investigation into the scientific literature and chemical databases has been conducted to gather information on the chemical compound "this compound" and its applications within advanced materials science, as per the specified detailed outline. The research encompassed targeted searches for its use in the design and synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), its role in polymer chemistry, its development for optoelectronic materials and fluorescent sensors, its function in adsorption and separation processes, and its involvement in surface chemistry and self-assembly studies.
Findings of the Comprehensive Search
Applications in Advanced Materials Science Incorporating 2 Amino 4,5 Diphenylbenzoic Acid
Surface Chemistry and Self-Assembly Studies of 2-Amino-4,5-diphenylbenzoic acid:The scientific literature does not appear to contain any research on the surface chemistry or self-assembly behavior of this specific compound.
Based on a comprehensive search of publicly available scientific data, it must be concluded that "this compound" is not a compound that has been reported in the context of the specified applications in advanced materials science. The absence of research findings prevents the generation of an article based on the provided outline. It is possible that this compound is not yet synthesized, is not stable enough for these applications, or that its properties are not suitable for the formation of the desired materials. Further original research would be required to determine the potential of this compound in these fields.
Catalysis and Ligand Design with 2 Amino 4,5 Diphenylbenzoic Acid
2-Amino-4,5-diphenylbenzoic acid as a Chiral Ligand in Asymmetric Catalysis
A thorough search for the use of This compound as a chiral ligand in asymmetric catalysis did not yield any relevant studies. While the molecule possesses functional groups (an amino group and a carboxylic acid group) that are often utilized in ligand design, there is no documented evidence of its application for inducing chirality in chemical reactions. For a molecule to be an effective chiral ligand, it typically needs to be chiral itself, often requiring stereocenters or axial chirality. There is no indication in the available literature that this specific compound has been resolved into its enantiomers or utilized for enantioselective transformations.
Application in Homogeneous and Heterogeneous Catalysis
There is no published research detailing the application of This compound in either homogeneous or heterogeneous catalysis. In homogeneous catalysis, the catalyst is in the same phase as the reactants. Ligands based on aminobenzoic acids can sometimes be used to create soluble metal complexes for such purposes. However, no such complexes involving This compound have been reported in the scientific literature.
Similarly, in heterogeneous catalysis, where the catalyst is in a different phase from the reactants, there are no findings to suggest that this compound has been used. Materials for heterogeneous catalysis are often solid supports onto which active catalytic species are anchored. While derivatives of aminobenzoic acids could potentially be used to functionalize such supports, no studies have specifically investigated This compound for this purpose.
Future Directions and Emerging Research Avenues for 2 Amino 4,5 Diphenylbenzoic Acid
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The efficient and sustainable synthesis of complex aromatic compounds like 2-Amino-4,5-diphenylbenzoic acid is a primary focus of modern organic chemistry. While classical methods may be applicable, future research is expected to pivot towards more environmentally benign and atom-economical approaches.
Current and Analogous Synthetic Approaches:
The synthesis of substituted aminobenzoic acids often involves multi-step sequences. For instance, the synthesis of related compounds like 2-amino-4,6-diphenylnicotinonitriles has been achieved through a two-step process involving the reaction of acetophenones and aldehydes to form chalcones, followed by reaction with malononitrile (B47326) and ammonium (B1175870) acetate. unamur.be Similarly, the preparation of 2-amino-5-cyanobenzoic acid derivatives has been explored through various patented methods. google.com These approaches, while effective, may involve harsh reagents or produce significant waste.
Future Sustainable Synthetic Strategies:
The development of greener synthetic routes is paramount. This includes the exploration of:
Biocatalysis: Utilizing enzymes or whole-cell systems for the synthesis of aromatic amino acids is a rapidly growing field. purdue.edunih.govnih.gov While not yet applied to this compound, the biosynthesis of other aminobenzoic acid derivatives from simple carbon sources like glucose points towards a sustainable future for the production of such compounds. mdpi.com
Catalytic C-H Activation: Direct functionalization of C-H bonds offers a more atom-economical alternative to traditional cross-coupling reactions. Future research could focus on developing catalytic systems for the direct introduction of the amino and carboxylic acid functionalities onto a pre-formed diphenylbenzene scaffold, or vice-versa.
Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of fine chemicals. The application of flow chemistry to the synthesis of this compound could lead to higher yields and purity with reduced reaction times and waste generation.
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates and improve yields in the synthesis of various heterocyclic compounds and substituted aminobenzoic acid derivatives. nih.gov
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Biocatalysis | Environmentally friendly, high selectivity, use of renewable feedstocks. | Engineering of enzymes and microbial strains for the specific synthesis of this compound. |
| C-H Activation | High atom economy, reduced number of synthetic steps. | Development of selective and efficient catalysts for the direct functionalization of the diphenylbenzene core. |
| Flow Chemistry | Improved process control, safety, and scalability. | Optimization of reaction conditions in continuous flow systems for the synthesis of the target molecule. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. | Exploration of microwave conditions for key synthetic steps in the preparation of this compound. |
Advanced Functionalization and Derivatization Strategies for Specific Applications
The presence of three distinct functional handles—the amino group, the carboxylic acid group, and the phenyl rings—on the this compound scaffold allows for a wide range of derivatization strategies to tailor its properties for specific applications.
Functionalization of the Amino and Carboxylic Acid Groups:
The amino and carboxylic acid groups are readily amenable to a variety of chemical transformations.
Amide and Ester Formation: The carboxylic acid can be converted to esters and amides, while the amino group can be acylated to form amides. These modifications can be used to tune the solubility, electronic properties, and biological activity of the molecule. nih.govmdpi.comnih.gov
N-Alkylation and N-Arylation: The amino group can be further functionalized through alkylation or arylation reactions to introduce new substituents and modulate the steric and electronic environment of the molecule.
Conversion to Other Functional Groups: The carboxylic acid can be reduced to an alcohol or converted to an isocyanate, while the amino group can be diazotized and replaced with a variety of other functional groups, opening up a vast chemical space for derivatization.
Functionalization of the Phenyl Rings:
The two phenyl rings offer additional sites for functionalization through electrophilic aromatic substitution reactions. This could allow for the introduction of a wide array of substituents to fine-tune the molecule's properties for applications in materials science or medicinal chemistry.
| Functionalization Site | Reaction Type | Potential Applications |
| Carboxylic Acid | Esterification, Amidation | Prodrug design, polymer synthesis, modification of solubility. |
| Amino Group | Acylation, Alkylation, Arylation | Tuning of electronic properties, development of pharmacophores. |
| Phenyl Rings | Electrophilic Aromatic Substitution | Modulation of photophysical properties, creation of new binding sites. |
Integration into Hybrid Material Systems and Nanostructures
The unique structural and functional attributes of this compound make it an attractive building block for the construction of advanced hybrid materials and nanostructures.
As a Ligand in Metal-Organic Frameworks (MOFs):
The carboxylic acid and amino groups can act as coordinating sites for metal ions, making this compound a potential organic linker for the synthesis of novel MOFs. The bulky diphenyl substituents could lead to the formation of porous frameworks with unique topologies and pore environments, suitable for applications in gas storage, separation, and catalysis. The functionalization of crystalline porous polymers with amino acids is a known strategy to impart specific properties. sioc-journal.cn
Incorporation into Polymers and Composites:
The amino and carboxylic acid functionalities allow for the covalent incorporation of this compound into polymer chains, either as a monomer or as a functional additive. This could lead to the development of polymers with enhanced thermal stability, specific optical properties, or biological activity. For instance, aminobenzoic acid functionalized graphene oxide has been explored for applications in oxygen reduction and supercapacitors. nih.gov
Self-Assembly into Nanostructures:
The rigid, aromatic nature of the molecule, coupled with the potential for hydrogen bonding through the amino and carboxylic acid groups, suggests that derivatives of this compound could self-assemble into well-defined nanostructures such as nanotubes, nanoribbons, or vesicles. These nanostructures could find applications in drug delivery, sensing, and electronics.
Multi-Scale Modeling and Machine Learning Applications in this compound Research
Computational methods are poised to play a crucial role in accelerating the discovery and development of materials and drugs based on the this compound scaffold.
Computational Chemistry and Molecular Modeling:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the geometric, electronic, and spectroscopic properties of this compound and its derivatives. unamur.benih.govucl.ac.uknih.govacs.org This can provide valuable insights into its reactivity, stability, and potential applications.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of the molecule, its interactions with solvents and other molecules, and its self-assembly behavior. ucl.ac.uk This is particularly relevant for understanding its potential to form ordered nanostructures or to bind to biological targets.
Machine Learning and Artificial Intelligence:
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: Machine learning algorithms can be trained on datasets of related compounds to develop models that can predict the biological activity or physical properties of new derivatives of this compound. nih.govyoutube.comresearchgate.net This can significantly reduce the time and cost of experimental screening.
De Novo Drug Design: Generative models in machine learning can be used to design novel molecules with desired properties based on the this compound scaffold. nih.govacs.orgnih.gov This approach can explore a vast chemical space to identify promising candidates for drug discovery.
Prediction of Synthetic Routes: Machine learning models are being developed to predict optimal synthetic pathways for complex organic molecules, which could aid in the efficient and sustainable production of this compound and its derivatives. youtube.com
| Computational Approach | Application in this compound Research |
| Quantum Chemistry | Prediction of molecular structure, electronic properties, and reactivity. |
| Molecular Dynamics | Study of conformational flexibility, self-assembly, and binding interactions. |
| QSAR/QSPR | Prediction of biological activity and physicochemical properties of derivatives. |
| Machine Learning | De novo design of novel functional molecules and prediction of synthetic pathways. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
